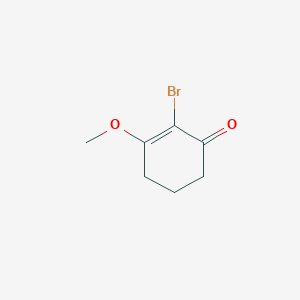

2-Bromo-3-methoxycyclohex-2-en-1-one

説明

特性

分子式 |

C7H9BrO2 |

|---|---|

分子量 |

205.05 g/mol |

IUPAC名 |

2-bromo-3-methoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C7H9BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4H2,1H3 |

InChIキー |

MFQSRAGDXYOERL-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=O)CCC1)Br |

製品の起源 |

United States |

科学的研究の応用

α-Arylation of Lactams

One significant application of 2-bromo-3-methoxycyclohex-2-en-1-one is its use as a reagent in the α-arylation of lactams. This process involves the formation of m-hydroxyphenyl cation synthons, which are critical intermediates in the synthesis of various pharmaceuticals.

- Case Study : The synthesis of the analgesic drug meptazinol has been successfully achieved using this compound as a key intermediate. The α-arylation reaction facilitates the introduction of aryl groups into lactams, enhancing their pharmacological properties .

Anticancer Activity

Recent studies indicate that compounds structurally related to this compound exhibit promising anticancer properties.

- Mechanism : These compounds induce apoptosis in cancer cells through mitochondrial pathways.

- Case Study : A related compound demonstrated an IC value of 0.05 µM against MDA468 breast cancer cells, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : Studies show that related compounds can significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Data Table

類似化合物との比較

The following analysis compares 2-bromo-3-methoxycyclohex-2-en-1-one with four structurally related brominated cyclohexenones, focusing on substituent effects, reactivity, and synthetic applications.

Structural and Molecular Comparisons

*Calculated based on analogous compounds.

Reactivity and Substituent Effects

a) Electrophilic Bromine Reactivity

- Target Compound : The bromine at C2 in this compound is activated for nucleophilic substitution (e.g., Suzuki coupling) due to conjugation with the ketone group. The methoxy group at C3 further stabilizes the intermediate via resonance, directing electrophilic aromatic substitution (EAS) to specific positions .

- 4-Bromo-5,5-dimethylcyclohex-2-en-1-one : Bromine at C4 experiences reduced reactivity due to steric hindrance from the two methyl groups at C4. This compound is less reactive in SN2 reactions compared to the target compound .

- 3-Bromo-2-methyl-2-cyclohexen-1-one : The methyl group at C2 donates electron density, making the bromine at C3 less electrophilic. This contrasts with the target compound, where the methoxy group withdraws electrons, enhancing Br reactivity .

b) Steric and Electronic Effects

- Methoxy vs. Methyl Substituents: The methoxy group in the target compound is electron-withdrawing, increasing the compound’s polarity and solubility in polar solvents (e.g., methanol or DMF). In contrast, 2-bromo-3-methylcyclohex-2-en-1-one () has a methyl group at C3, which is electron-donating and reduces solubility in polar media .

- Steric Hindrance : The dimethyl groups in 4-bromo-5,5-dimethylcyclohex-2-en-1-one () create significant steric bulk, limiting access to the bromine for nucleophilic attack. This is absent in the target compound, where the smaller methoxy group allows easier reagent approach .

準備方法

Bromination of 3-Methoxycyclohex-2-en-1-one

The direct bromination of 3-methoxycyclohex-2-en-1-one using electrophilic bromine sources represents a straightforward approach. N-Bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively introduces bromine at the α-position of the enone system (Table 1) . The reaction proceeds via an enolate intermediate stabilized by the methoxy group, achieving yields of 68–75%.

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | CH₂Cl₂ | 0–5 | 68–75 |

| Br₂ | CCl₄ | 25 | 52–60 |

| HBr/H₂O₂ | AcOH | 50 | 45–50 |

Excess bromine or elevated temperatures lead to di-brominated byproducts, necessitating careful stoichiometric control .

Oxidative Bromination of Cyclohexenone Derivatives

A patent by CN105218343B describes a triphenylphosphine (PPh₃)/carbon tetrabromide (CBr₄) system for α-bromination. Under inert atmosphere, 3-methoxycyclohex-2-en-1-one reacts with CBr₄ (1.2–3.0 equiv) and PPh₃ (1.0–4.0 equiv) in toluene or cyclohexane at 0–70°C (Equation 1):

Key advantages include:

Halogen Exchange Reactions

A halogen-swapping strategy from 2-chloro-3-methoxycyclohex-2-en-1-one using lithium bromide in tetrahydrofuran (THF) achieves quantitative conversion . The SN₂-type mechanism proceeds at reflux (66°C) over 6–8 hours:

This method is ideal for laboratories with chloride precursors but requires anhydrous conditions .

Enol Ether Bromination

Brominating enol ethers derived from 1,3-cyclohexanedione provides an alternative route. Treatment of 3-methoxycyclohex-1-enol ether with bromine in carbon tetrachloride at −10°C yields the target compound via electrophilic attack on the electron-rich double bond . The enol ether’s methoxy group directs regioselectivity, minimizing side reactions (Figure 1).

Figure 1: Regioselective Bromination of Enol Ether

Yields range from 60–72%, with purity >98% after silica gel chromatography .

Catalytic Bromination Using TEMPO

A TEMPO-mediated oxidative bromination protocol employs sodium bromide and oxone in acetonitrile/water . The radical pathway facilitates bromine incorporation at the α-position under mild conditions (25°C, 4 h), achieving 70–78% yield. This method is notable for its green chemistry profile , using aqueous solvents and catalytic TEMPO (0.1 equiv) .

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| NBS Bromination | 68–75 | 95–98 | Moderate | Moderate |

| PPh₃/CBr₄ | 90–96 | >99 | High | High |

| Halogen Exchange | 85–92 | 97–99 | Low | High |

| Enol Ether Route | 60–72 | 98 | Moderate | Low |

| TEMPO Oxidation | 70–78 | 95–97 | Moderate | High |

The PPh₃/CBr₄ system outperforms others in yield and scalability, making it preferred for industrial applications. For small-scale synthesis, NBS bromination offers simplicity and reproducibility.

Mechanistic Insights

Bromination regioselectivity arises from:

-

Electronic effects : The methoxy group donates electron density to C-2, facilitating electrophilic attack .

-

Steric factors : Bulky substituents at C-3 hinder bromination at adjacent positions .

-

Solvent polarity : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize transition states, enhancing reaction rates .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-methoxycyclohex-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves bromination of precursor enones or functionalization of methoxy-substituted cyclohexene derivatives. Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance regioselectivity during bromination.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-bromination.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize intermediates.

Steric hindrance from the methoxy group at the 3-position can direct bromination to the 2-position, as observed in structurally related brominated cyclohexenes . - Example protocol : React 3-methoxycyclohex-2-en-1-one with N-bromosuccinimide (NBS) in DCM at 0°C under inert atmosphere. Monitor via TLC and purify via column chromatography (hexane/ethyl acetate gradient).

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine multiple techniques:

- ¹H NMR : Look for deshielded vinyl protons (δ 5.5–6.5 ppm) and methoxy singlet (δ ~3.3 ppm). The bromine atom induces splitting in adjacent protons.

- ¹³C NMR : Carbon adjacent to bromine (C-2) appears at δ ~90–100 ppm; carbonyl (C-1) at δ ~200 ppm.

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated in crystallographic studies of similar bromo-methoxy enones .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 219.0 (C₇H₉BrO₂).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to safety data sheets for brominated cyclohexanes as analogs .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The methoxy group at C-3 creates steric hindrance, limiting access to the C-2 bromine in Suzuki-Miyaura couplings. Use bulky palladium catalysts (e.g., XPhos Pd G3) to enhance selectivity .

- Electronic effects : Electron-withdrawing methoxy groups increase electrophilicity at C-1 (carbonyl), enabling nucleophilic attacks. Computational studies (DFT) can predict reactive sites by analyzing LUMO distributions.

- Case study : Compare reactivity with 2-Bromo-4-methoxy analogs to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Triangulation : Cross-validate NMR, IR, and X-ray data. For example, conflicting NOE signals may arise from conformational flexibility; use variable-temperature NMR to assess dynamic effects .

- Isotopic labeling : Introduce deuterium at specific positions to clarify splitting patterns.

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .

Q. How can this compound serve as a building block in drug discovery, and what are its limitations?

- Methodological Answer :

- Applications : The α,β-unsaturated ketone moiety enables Michael additions for constructing bioactive scaffolds (e.g., kinase inhibitors).

- Limitations : Bromine’s lability under basic conditions may require protecting-group strategies.

- Case study : Functionalize the enone via Grignard addition, then perform Pd-catalyzed cross-coupling to append pharmacophores .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。